6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
Description
Properties
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-4-30-19-9-12-22-21(14-19)24(26-13-5-6-17(2)16-26)23(15-25-22)31(27,28)20-10-7-18(29-3)8-11-20/h7-12,14-15,17H,4-6,13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWNAXYYNVVJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- An ethoxy group
- A methoxybenzenesulfonyl group
- A methylpiperidinyl group
- A quinoline core
Research indicates that 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline acts primarily as an enzyme inhibitor . Its mechanism likely involves binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. This inhibition can occur through:
- Blocking substrate binding
- Altering signaling pathways
These actions position the compound as a candidate for further investigation in drug discovery, especially for conditions like cancer and infectious diseases.
Anticancer Properties
Several studies have highlighted the anticancer properties of quinoline derivatives. For instance, compounds structurally similar to 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline have demonstrated significant antiproliferative activities against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HL-60 (leukemia)
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
Notably, some derivatives have shown IC50 values ranging from 0.010 to 0.042 µM, indicating potent activity against these cell lines .
Anti-tubercular Activity
The compound has also been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Inhibitory concentrations (IC50 and IC90) were determined for the most active derivatives, showcasing its potential as a treatment for tuberculosis.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
BB90881: 3-(4-Ethylbenzenesulfonyl)-6-Methoxy-4-(4-Methylpiperidin-1-yl)quinoline
- Structural Differences: Sulfonyl Group: 4-Ethylbenzenesulfonyl (BB90881) vs. 4-methoxybenzenesulfonyl (target compound). Piperidine Substituent: 4-Methylpiperidin-1-yl (BB90881) vs. 3-methylpiperidin-1-yl (target). Quinoline Position 6: Methoxy (BB90881) vs. ethoxy (target).
- The 4-methylpiperidine in BB90881 may exhibit different steric interactions compared to the 3-methyl isomer in the target compound .
GEO-03336: 6-Chloro-4-(4-Methylpiperidin-1-yl)-2-(Thiophen-3-yl)quinoline
- Structural Differences :
- Position 6 : Chloro (GEO-03336) vs. ethoxy (target).
- Position 2 : Thiophen-3-yl (GEO-03336) vs. unsubstituted (target).
- Implications: The electron-withdrawing chloro group may reduce electron density on the quinoline ring, affecting π-π stacking interactions. Thiophene introduces a heterocyclic element, possibly enhancing binding to sulfur-interacting residues in proteins .
1-(4-Chlorobenzyl)-6-Ethoxy-3-[(4-Isopropylphenyl)Sulfonyl]-4(1H)-Quinolinone
- Structural Differences: Core Structure: Quinolinone (oxidized form) vs. quinoline (target). Sulfonyl Group: 4-Isopropylphenyl () vs. 4-methoxyphenyl (target).
- Implications: The ketone in the quinolinone core may form hydrogen bonds unavailable in the non-oxidized target compound.
Physicochemical and Pharmacokinetic Properties
- Key Observations: The target compound’s ethoxy group increases molecular weight and logP compared to BB90881’s methoxy. Chloro and thiophene substituents in GEO-03336 result in higher logP, suggesting greater lipophilicity. Quinolinone derivatives () have higher molecular weights due to additional substituents like chlorobenzyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
